Pantoprazole sulfide

Pharmaceutical quality control Regulatory compliance ANDA submission

Pain point: Inaccurate impurity quantification in pantoprazole drug products risks ANDA/NDA rejection. Solution: Pantoprazole sulfide (CAS 102625-64-9), the officially designated EP Impurity B and USP Related Compound B, enables definitive chromatographic identification and quantification. • Compendial-grade reference standard for HPLC method validation and routine batch release testing. • Substrate-specific oxidation kinetics support robust synthetic process development, minimizing over-oxidized sulfone (EP Impurity C) formation. • Full characterization data and ISO 17034-compliant Structure Elucidation Report ensure regulatory traceability to EP/USP monographs.

Molecular Formula C16H15F2N3O3S
Molecular Weight 367.4 g/mol
CAS No. 102625-64-9
Cat. No. B019649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePantoprazole sulfide
CAS102625-64-9
Synonyms5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole;  Pantoprazole Thioether; 
Molecular FormulaC16H15F2N3O3S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
InChIInChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
InChIKeyUKILEIRWOYBGEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Pantoprazole Sulfide: Core Identity and Roles


Pantoprazole sulfide (CAS 102625-64-9), chemically defined as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]benzimidazole with molecular formula C16H15F2N3O3S and molecular weight 367.37 g/mol [1], is a substituted benzimidazole thioether derivative. It is formally recognized in pharmacopoeias as Pantoprazole EP Impurity B and Pantoprazole USP Related Compound B [2]. The compound functions as a key synthetic intermediate in the industrial production of the proton pump inhibitor pantoprazole via oxidation of the sulfide moiety to the corresponding sulfoxide [3], and it is also a major Phase I metabolite formed from pantoprazole through the action of cytochrome P450 enzymes CYP2C19 and CYP3A4 [4].

Impurity Standard

Pharmacopoeial reference (EP Impurity B, USP Related Compound B) for chromatographic identity and quantification in pantoprazole analysis.

Synthetic Intermediate

Penultimate intermediate for pantoprazole API via controlled sulfide oxidation; supports process development and scale-up.

Metabolism Probe

Authentic metabolite reference standard for CYP2C19/CYP3A4 sulfoxide reductase pathway studies by LC-MS/MS.

Pantoprazole Sulfide: Why Substitution Fails


Generic substitution of pantoprazole sulfide with other benzimidazole sulfide analogs—such as omeprazole sulfide, lansoprazole sulfide, or rabeprazole sulfide—is not scientifically or regulatorily valid because each carries distinct substitution patterns on the benzimidazole and pyridine rings that produce unique chromatographic retention behavior, UV spectral fingerprints, and mass spectrometric transitions [1]. In a pharmacopoeial impurity profiling context, the European Pharmacopoeia and USP explicitly designate Pantoprazole EP Impurity B (sulfide) as a specified impurity distinct from Impurity A, C, D, E, and F, each with its own acceptance criteria and analytical identity [2]. In synthetic route selection, the sulfide oxidation step to pantoprazole sulfoxide exhibits substrate-specific kinetics that vary with the nature of the substituents, meaning that yields, impurity profiles, and reaction conditions optimized for pantoprazole sulfide cannot be assumed transferable to other PPI sulfide intermediates without re-optimization [3]. Therefore, procurement of the correct sulfide intermediate or reference standard is non-negotiable for both regulatory compliance and synthetic reproducibility.

Pantoprazole Sulfide
Other PPI Sulfide Analogs (Omeprazole, Lansoprazole, etc.)
Specified impurity with EP/USP acceptance criteria and validated retention behavior
Not designated in pantoprazole monograph; may compromise method specificity and regulatory alignment
Oxidation kinetics and impurity profile optimized for pantoprazole substituent pattern
Differing ring substitution alters reaction selectivity; yield and impurity control not transferable
Validated mass spectrometric transitions for targeted LC-MS/MS metabolite analysis
Distinct MRM transitions may preclude accurate quantification without re-optimization

Pantoprazole Sulfide: Differentiation Evidence for Procurement


EP Impurity B: Pharmacopoeial Identity and Differentiation

Pantoprazole sulfide is officially codified in the European Pharmacopoeia as Pantoprazole EP Impurity B and in the United States Pharmacopoeia as Pantoprazole USP Related Compound B, distinguishing it from Impurity A, C, D, E, and F in the pantoprazole monograph [1]. In contrast, pantoprazole sulfone (Pantoprazole EP Impurity C) represents the over-oxidized sulfone derivative with an additional oxygen atom, while pantoprazole N-oxide (Impurity D) carries oxidation on the pyridine nitrogen rather than the sulfur atom. The chromatographic resolution of pantoprazole sulfide from pantoprazole (sulfoxide) has been validated in a reversed-phase HPLC method, where baseline separation was achieved with distinct retention times, enabling accurate quantification in drug substance and drug product matrices [2].

EP Impurity B Identity
Head-to-head
Pantoprazole sulfide (C₁₆H₁₅F₂N₃O₃S, MW 367.37) -16 Da vs pantoprazole (sulfoxide) MW 383.37; distinct HPLC retention in validated methods
Pharmacopoeial identity required for compendial method validation.
Substitution may delay regulatory approval; chromatographic resolution benchmarks established.
Pharmaceutical quality control Regulatory compliance ANDA submission

CYP2C19 and CYP3A4 Metabolic Specificity

Pantoprazole sulfide is formed from the parent drug pantoprazole via reduction of the sulfoxide moiety, a metabolic pathway mediated predominantly by the cytochrome P450 isoforms CYP2C19 and CYP3A4 [1]. This metabolic profile contrasts with the primary oxidative pathways of pantoprazole, which include CYP2C19-mediated O-demethylation and CYP3A4-mediated sulfone formation [2]. While pantoprazole sulfide is a common metabolite shared across several substituted benzimidazole PPIs, the specific substitution pattern on the benzimidazole and pyridine rings governs its further metabolic fate, including subsequent glucuronidation to pantoprazole sulfide-β-D-glucuronide, a Phase II conjugate that exhibits distinct analytical and biological properties . In vivo disposition studies in rats following intravenous or oral administration of pantoprazole enantiomers have demonstrated that pantoprazole sulfide serum concentrations could not be reliably quantified under certain conditions, whereas the sulfone metabolite (PAN-SO2) was readily detectable as the major circulating metabolite, indicating that the sulfide is a transient intermediate subject to rapid further metabolism or back-oxidation [3].

CYP Metabolic Specificity
Reported
Formed via CYP2C19/CYP3A4 reduction of pantoprazole; transient intermediate that may back-oxidize.
Supports accurate metabolite identification in CYP probe studies.
Cross-study reproducibility should be reviewed; serum quantification may be challenging.
Drug metabolism CYP450 enzymology Pharmacokinetics

Oxidation to Pantoprazole: Synthetic Efficiency

Pantoprazole sulfide is the immediate penultimate intermediate in the industrial synthesis of pantoprazole sodium sesquihydrate, where controlled oxidation of the thioether sulfur to the corresponding sulfoxide yields the active pharmaceutical ingredient [1]. In a disclosed process, oxidation of pantoprazole sulfide wet cake using sodium hypochlorite (NaOCl, ~9% solution, 1.05 equivalents) in aqueous sodium hydroxide (1.5 equivalents) at 0-5°C over 3-4 hours affords pantoprazole sulfoxide, with reaction parameters—including mole equivalents of oxidant and temperature—having been systematically optimized to minimize over-oxidation to the sulfone impurity (Pantoprazole EP Impurity C) and N-oxide byproducts [2]. The sulfide intermediate can be prepared via condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride at 60-80°C, yielding pantoprazole sulfide with reported efficiencies of up to 90% under optimized conditions . Notably, the sulfide wet cake can be carried forward directly to the oxidation step without intermediate isolation or drying, an operational advantage that reduces processing time and solvent consumption in multi-step API manufacturing .

Synthetic Oxidation Control
Head-to-head
NaOCl (1.05 eq), 0-5°C, 3-4 h: controlled sulfoxide formation with minimized sulfone over-oxidation.
Supports process development and oxidation selectivity control.
Temperature and stoichiometry deviations alter impurity profile; method requires site-specific validation.
API synthesis Process chemistry Sulfide oxidation

Physical and Storage Stability

Pantoprazole sulfide as a neat solid powder exhibits defined stability parameters under controlled storage conditions, with validated shelf-life data supporting procurement and inventory planning [1]. When stored as a powder at -20°C, the compound remains stable for up to 3 years; at 4°C, stability is maintained for 2 years [2]. In solution, stability is considerably reduced: at -80°C in appropriate solvents, stability extends to 6 months, while at -20°C in solution, the compound is stable for only 1 month, necessitating careful planning for use of reconstituted material [3]. The compound is heat-sensitive, with recommended storage temperatures of refrigerated (0-10°C) from major suppliers including TCI, and should be protected from prolonged exposure to ambient temperatures, though it remains stable during routine shipping at room temperature for several days . The melting point specification is 116.0-120.0°C (TCI) or 110-118°C (AKSci), providing a quality control benchmark for incoming material acceptance .

Storage Stability
Reported
Powder: -20°C, 3 years; 4°C, 2 years. Solution: -80°C, 6 months; -20°C, 1 month.
Stability data informs procurement and storage planning; solution aliquots recommended for short-term use.
Melting point range 110-120°C may serve as incoming QC benchmark.
Compound stability Storage conditions Procurement logistics

Purity Grade Comparison: Research vs. Pharmacopoeial

Pantoprazole sulfide is commercially available in multiple purity grades with distinct analytical documentation tailored to different research and industrial applications. General-purpose research material is supplied at ≥98% purity, as determined by HPLC (area%) and nonaqueous titration, with suppliers including TCI (min. 98.0% area by HPLC, min. 98.0% by titration), Chem-Impex (≥98% assay by titration, HPLC), and AKSci (min. purity spec 98%) [1]. For regulatory applications requiring traceability to pharmacopoeial monographs, Pantoprazole EP Impurity B is available as a fully characterized reference standard with comprehensive analytical documentation including HPLC chromatograms, LC-MS spectra, ¹H NMR, FT-IR, potency determination, and a Structure Elucidation Report (SER), compliant with ISO 17034 guidelines and meeting the requirements of USP, EMA, JP, and BP [2]. This reference standard grade carries explicit acceptance criteria and is suitable for ANDA/NDA submissions, method validation, and commercial pharmaceutical quality control applications, whereas the ≥98% research-grade material, while analytically pure, lacks the full regulatory documentation chain and pharmacopoeial alignment required for formal regulatory filings .

Purity Grade Comparison
Head-to-head
Research grade: ≥98% (HPLC + titration) Pharmacopoeial grade: full characterization (HPLC, LC-MS, NMR, FT-IR, potency, SER), ISO 17034
Research grade supports synthetic and exploratory work; pharmacopoeial grade typically required for regulatory submissions.
Documentation chain differs; verify supplier COA alignment with intended use.
Analytical chemistry Quality control Reference standards

Pantoprazole Sulfide: Procurement Scenarios


ANDA/NDA Impurity Profiling and Method Validation

In pharmaceutical quality control laboratories conducting Abbreviated New Drug Application (ANDA) or New Drug Application (NDA) submissions for pantoprazole drug products, Pantoprazole EP Impurity B (pantoprazole sulfide) is required as a specified impurity reference standard for method development, method validation, and routine batch release testing. The European Pharmacopoeia and USP monographs for pantoprazole explicitly identify this sulfide as a related compound requiring chromatographic resolution and quantification. Procurement of the pharmacopoeial reference standard grade—which includes a Structure Elucidation Report (SER) and full characterization data compliant with ISO 17034—ensures regulatory acceptance of analytical methods and supports traceability to EP/USP compendial standards [1]. The validated HPLC method for separating pantoprazole from its main impurities, including the sulfide, has been published and serves as a benchmark for method transfer [2].

API Process Development: Oxidation Optimization

In synthetic process development for pantoprazole sodium sesquihydrate API manufacturing, pantoprazole sulfide serves as the critical penultimate intermediate. Process chemists utilize this compound to optimize the controlled oxidation of the thioether to the sulfoxide, a step where precise control over oxidant stoichiometry (1.05 equiv NaOCl), temperature (0-5°C), and reaction time (3-4 hours) minimizes formation of the over-oxidized sulfone impurity (Pantoprazole EP Impurity C) [1]. The ability to carry the sulfide wet cake forward without intermediate drying reduces solvent consumption and processing time, making procurement of high-purity sulfide essential for developing robust, scalable manufacturing processes with acceptable impurity profiles [2].

DMPK Studies: CYP2C19/CYP3A4 Metabolic Probing

In drug metabolism research focused on cytochrome P450 enzymology, pantoprazole sulfide serves as an authentic metabolite reference standard for identifying and quantifying the reductive metabolic pathway of pantoprazole. The compound is formed from pantoprazole via the action of CYP2C19 and CYP3A4 isoforms, and its detection in in vitro hepatocyte incubations or in vivo plasma samples requires a certified reference standard for accurate LC-MS/MS identification and quantitation [1]. Studies have demonstrated that pantoprazole sulfide is a transient metabolite whose serum concentrations may fall below quantification limits under certain conditions, underscoring the need for sensitive analytical methods and high-purity reference material for method validation [2].

Stability-Indicating Method Development: Forced Degradation

In analytical development laboratories performing forced degradation studies on pantoprazole drug substance and drug product, pantoprazole sulfide is used as an authentic impurity marker to establish degradation pathways and validate stability-indicating HPLC methods. Because pantoprazole is acid-labile and prone to degradation under acidic conditions, the sulfide impurity may form under certain reductive conditions or may be present as a process impurity requiring monitoring throughout the product shelf-life. Procurement of the sulfide reference standard enables accurate peak identification in chromatograms, determination of relative response factors, and establishment of appropriate acceptance criteria for impurity limits in stability protocols [1].

Application
Selection Property
Validation Focus
Impurity profiling & method validation
Pharmacopoeial reference standard (EP/USP)
Chromatographic resolution & peak identification
API process development
High-purity sulfide intermediate
Oxidation selectivity & impurity control
CYP metabolism studies
Authentic metabolite reference standard
LC-MS/MS identification & quantitation
Forced degradation & stability methods
Stability-indicating impurity marker
Degradation pathway & acceptance criteria

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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